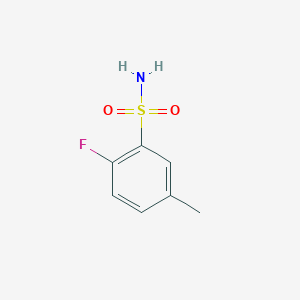

2-氟-5-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-methylbenzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The introduction of a fluorine atom into the benzenesulfonamide structure can significantly affect the compound's biological properties, such as enhancing the selectivity and potency of cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the treatment of conditions like rheumatoid arthritis and osteoarthritis .

Synthesis Analysis

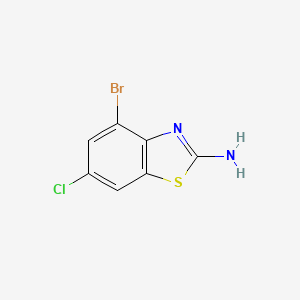

The synthesis of fluorinated benzenesulfonamides can involve various strategies, including the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. NFSI has been employed in the synthesis of azepino[4,5-b]indole derivatives through a cycloisomerization process catalyzed by silver, and its interaction with the catalyst has been studied using density functional theory (DFT) calculations . Additionally, NFSI has been used for the fluorination of the thiazole ring of 2,5-diarylthiazoles, leading to the formation of both mono- and trifluorinated products .

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides can be significantly influenced by the position and number of fluorine atoms on the benzene ring. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . Furthermore, the crystal structures of various fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes have been determined, revealing insights into their binding interactions and potency .

Chemical Reactions Analysis

Fluorinated benzenesulfonamides participate in a variety of chemical reactions. For example, NFSI has been used as an oxidant in the reaction of C60 with cyclic amines, yielding tetraaminoaziridino adducts . It has also been employed as a source of electrophilic nitrogen in the palladium-catalyzed diamination of unactivated alkenes, generating cyclic diamine derivatives . Additionally, NFSI has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-methylbenzenesulfonamide and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the acidity, lipophilicity, and metabolic stability of these molecules. The binding of 4-fluorobenzenesulfonamide to carbonic anhydrases has been studied using NMR spectroscopy, providing insights into the stoichiometry and kinetics of the inhibitor-enzyme interaction . The presence of fluorine atoms can also enhance the binding potency of these compounds towards various isozymes, as demonstrated by the high affinity of tetrafluorobenzenesulfonamides for carbonic anhydrases .

科学研究应用

氟化过程

2-氟-5-甲基苯磺酰胺在氟化过程中被使用。一个例子是对4,6-二取代的2-氨基嘧啶进行直接氟化,从而形成4,6-二取代的5-氟-2-氨基嘧啶,其中Ag(I)发挥着关键作用 (Wang, Cai, Zhang, & Zhao, 2017)。

分子动力学和量子化学研究

该化合物也受到分子动力学和量子化学研究的影响。例如,在预测某些哌啶衍生物对铁腐蚀的抑制效率时,研究了2-氟-5-甲基苯磺酰胺的衍生物 (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016)。

选择性抑制研究

它在选择性抑制研究中起着重要作用,例如开发环氧合酶-2(COX-2)抑制剂。在化合物中引入氟原子显著增加了COX1/COX-2选择性 (Hashimoto, Imamura, Haruta, & Wakitani, 2002)。

关键中间体的合成

该化合物用于合成各种应用中的关键中间体。例如,它参与了用于制备杀虫剂的中间体的合成 (Du, Chen, Zheng, & Xu, 2005)。

结构分析

该化合物在结构分析中发挥作用,例如N-(2-氟苯甲酰)-芳基磺酰胺等密切相关磺酰胺的分析。该分析涉及分子间相互作用和晶体结构检查 (Suchetan et al., 2016)。

酶相互作用研究

它还用于研究酶的相互作用。例如,使用氟核磁共振研究了它与人类碳酸酐酶的复合物,揭示了抑制剂/酶的化学计量 (Dugad, Cooley, & Gerig, 1989)。

对映选择性氟化

该化合物在对映选择性氟化中发挥作用,其结构修饰可以影响氟化反应中的反应性和选择性 (Wang, Li, Hu, Yang, Wu, & He, 2014)。

光谱研究

对相关荧光物质进行光谱研究,例如从2-氟-5-甲基苯磺酰胺衍生的荧光物质,以了解它们与特定离子的相互作用,为其潜在应用提供见解 (Kimber et al., 2003)。

抗菌和抗炎潜力

对2-氟-5-甲基苯磺酰胺衍生物的抗菌和抗炎潜力的研究正在进行。这些研究对于开发治疗剂至关重要 (Abbasi et al., 2017)。

属性

IUPAC Name |

2-fluoro-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJPGACLESFYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393519 |

Source

|

| Record name | 2-fluoro-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylbenzenesulfonamide | |

CAS RN |

438539-71-0 |

Source

|

| Record name | 2-fluoro-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)